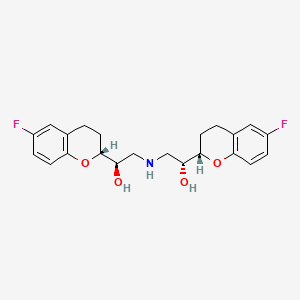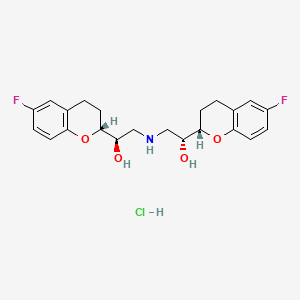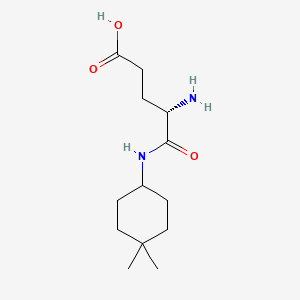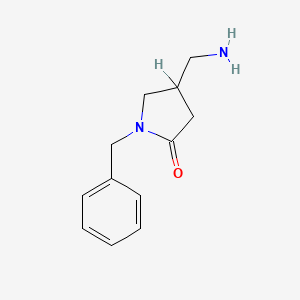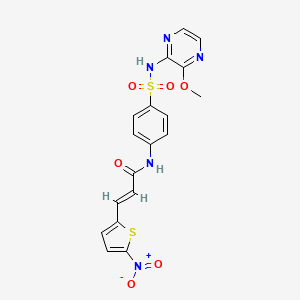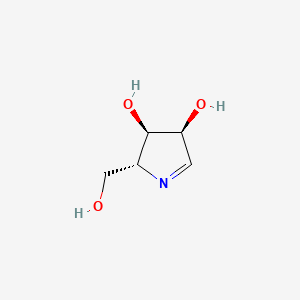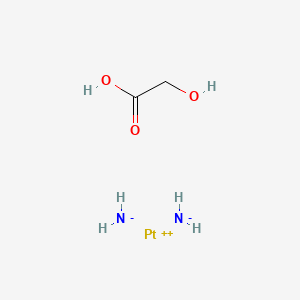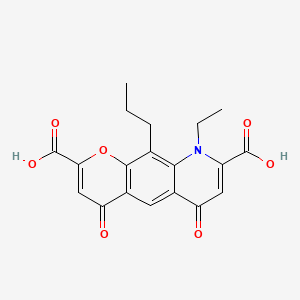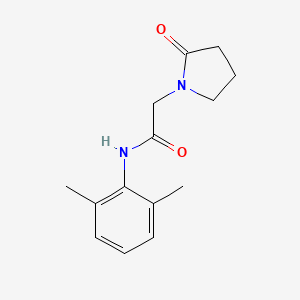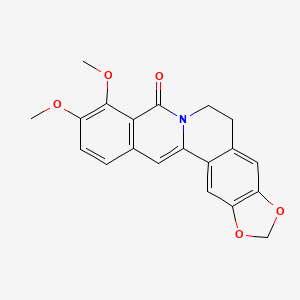
Oxyberberine
Overview
Description
Oxyberberine is a naturally occurring alkaloid found in the medicinal plant Tinospora cordifolia. It is a derivative of berberine, which is known for its various pharmacological properties. This compound has gained attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Mechanism of Action
Target of Action
Oxyberberine, also known as Berlambine, has been found to interact with several cellular targets. These include cluster of differentiation 36 (CD36) , acetyl-CoA carboxylase (ACC) , microsomal triglyceride transfer protein (MTTP) , scavenger receptor class B type 1 (SR-BI) , low-density lipoprotein receptor (LDLR) , and ATP-binding cassette transporter A1 (ABCA1) . These targets play crucial roles in lipid production and clearance in the liver . Additionally, this compound has been found to target LINC02331 , a long non-coding RNA associated with chemoresistance in hepatocellular carcinoma .
Mode of Action
This compound modulates liver lipid production and clearance by regulating its cellular targets . It inhibits hepatic lipid production and increases hepatic lipid clearance . In hepatocellular carcinoma, this compound targets LINC02331 to induce cytotoxicity and inhibit chemoresistance via suppressing Wnt/β-catenin signaling .
Biochemical Pathways
This compound affects several biochemical pathways. It regulates the PI3K/Akt and Nrf2 signaling pathways, which are involved in glucose metabolism and oxidative stress response . It also influences the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Pharmacokinetics
The pharmacokinetics of this compound is yet to be fully understood. It’s known that gut microbiota can convert berberine into this compound through an oxidation reaction . This suggests that this compound may have different ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to its parent compound, Berberine.
Result of Action
This compound exhibits significant molecular and cellular effects. It has been found to possess superior hypoglycemic effect, indicating its potential in managing diabetes . It also exerts cytotoxic effects in hepatocellular carcinoma cells, suggesting its potential as a therapeutic agent in cancer treatment .
Action Environment
Environmental factors, particularly the gut microbiota, play a significant role in the action of this compound. The gut microbiota can metabolize Berberine into this compound, which may influence the compound’s bioavailability and efficacy . Furthermore, changes in the intestinal microbiome may allow environmental risk factors to initiate and promote diseases, which can be mitigated by this compound .
Biochemical Analysis
Biochemical Properties
Oxyberberine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to suppress the carrageenan-caused increases in IL-6, IL-1β, TNF-α, PGE2 and NO productions, and COX-2 and iNOS mRNA expressions .
Cellular Effects
This compound has been found to have superior anti-colitis effects, impacting the intestinal epithelial barrier and gut microbiota profile . It also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways, including AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress .
Dosage Effects in Animal Models
Oxyberine has shown superior anti-colitis effects in animal models
Metabolic Pathways
Oxyberine is involved in various metabolic pathways. Berberine, from which Oxyberine is derived, modulates liver lipid production and clearance by regulating cellular targets such as cluster of differentiation 36 (CD36), acetyl-CoA carboxylase (ACC), microsomal triglyceride transfer protein (MTTP), scavenger receptor class B type 1 (SR-BI), low-density lipoprotein receptor (LDLR), and ATP-binding cassette transporter A1 (ABCA1) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxyberberine can be synthesized from berberine through an oxidation reaction. This transformation is facilitated by gut microbiota, which convert berberine into this compound in vitro and in vivo . The oxidation reaction typically involves the use of oxidizing agents under controlled conditions to achieve the desired product.
Industrial Production Methods
The industrial production of this compound involves the extraction of berberine from natural sources, followed by its conversion to this compound through chemical oxidation. The extraction process includes methods such as thin layer chromatography, high performance liquid chromatography, and mass spectrometry to isolate and purify berberine . The subsequent oxidation step is carried out using appropriate oxidizing agents to obtain this compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
Oxyberberine undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation reaction is particularly significant as it converts berberine to this compound .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the oxidation of berberine to this compound.
Reduction: Reducing agents like sodium borohydride can be used to reduce this compound to its corresponding reduced form.
Substitution: Substitution reactions can be carried out using appropriate nucleophiles under suitable conditions to introduce different functional groups into the this compound molecule.
Major Products Formed
The major product formed from the oxidation of berberine is this compound. Other products may include various derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Oxyberberine has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: this compound is used as a precursor for the synthesis of other bioactive compounds.
Industry: The compound is used in the development of pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Oxyberberine is similar to other isoquinoline alkaloids such as berberine, palmatine, and jatrorrhizine. it has unique properties that distinguish it from these compounds:
Berberine: Both this compound and berberine exhibit antidiabetic and antioxidant properties, but this compound has a superior safety profile and a more favorable pharmacokinetic profile.
Palmatine: While palmatine also has therapeutic potential, this compound’s ability to cross the blood-brain barrier makes it more effective in treating neurodegenerative diseases.
Jatrorrhizine: Similar to berberine and palmatine, jatrorrhizine has various pharmacological effects, but this compound’s unique molecular targets and pathways provide distinct advantages in certain therapeutic applications.
Properties
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-23-15-4-3-12-7-14-13-9-17-16(25-10-26-17)8-11(13)5-6-21(14)20(22)18(12)19(15)24-2/h3-4,7-9H,5-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYQCBCBTQWPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2=O)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203389 | |
| Record name | Oxyberberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549-21-3 | |
| Record name | Oxyberberine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=549-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyberberine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyberberine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxyberberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-OXYBERBERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A04YKB3FT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid](/img/structure/B1677990.png)
![[1-Hydroxy-3-(pyridin-3-yl)propane-1,1-diyl]bis(phosphonic acid)](/img/structure/B1677991.png)
methyl}phosphonic acid](/img/structure/B1677992.png)

